![molecular formula C23H24N2O6 B11506182 3-(2-Hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyl-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11506182.png)
3-(2-Hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyl-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-HYDROXY-3-METHOXYPHENYL)-4,6-DIOXO-5-PHENYL-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXY-3-METHOXYPHENYL)-4,6-DIOXO-5-PHENYL-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole structure, followed by the introduction of the phenyl and methoxyphenyl groups through electrophilic aromatic substitution reactions. The final steps involve the formation of the carboxylic acid group and the propyl chain.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce secondary alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it a valuable tool for studying cellular processes.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. Its complex structure allows it to interact with multiple targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
Mecanismo De Acción
The mechanism of action of 3-(2-HYDROXY-3-METHOXYPHENYL)-4,6-DIOXO-5-PHENYL-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds with similar structures, such as indole derivatives, share some chemical properties and biological activities.
Pyrrole Derivatives: Other pyrrole-based compounds also exhibit similar reactivity and applications.
Uniqueness
What sets 3-(2-HYDROXY-3-METHOXYPHENYL)-4,6-DIOXO-5-PHENYL-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID apart is its combination of functional groups, which allows for a broader range of chemical reactions and interactions. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C23H24N2O6 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
1-(2-hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyl-3-propyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C23H24N2O6/c1-3-12-23(22(29)30)17-16(18(24-23)14-10-7-11-15(31-2)19(14)26)20(27)25(21(17)28)13-8-5-4-6-9-13/h4-11,16-18,24,26H,3,12H2,1-2H3,(H,29,30) |
Clave InChI |
YNBOUNHVJFIIOE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(C2C(C(N1)C3=C(C(=CC=C3)OC)O)C(=O)N(C2=O)C4=CC=CC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,4-dichlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-pyrano[2,3-a][4,7]phenanthrolin-4-one](/img/structure/B11506100.png)
![Ethyl 3-(2-chlorophenyl)-3-{[(4-cyclohexylphenyl)sulfonyl]amino}propanoate](/img/structure/B11506102.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-4-hydroxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11506109.png)
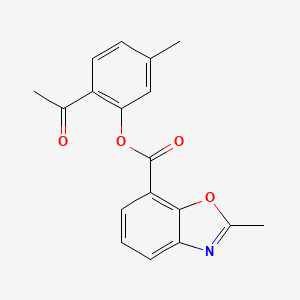
![methyl 4-[(2-methylpropyl)sulfanyl]-6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate](/img/structure/B11506116.png)
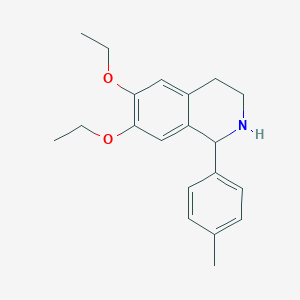
![3-(4-tert-butylphenyl)-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B11506138.png)
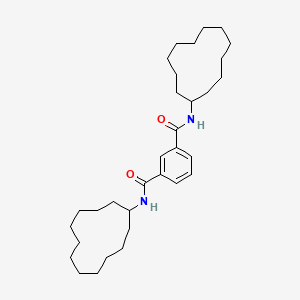
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B11506148.png)
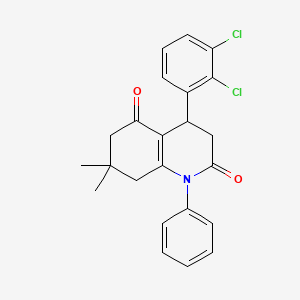
![5-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11506152.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B11506159.png)
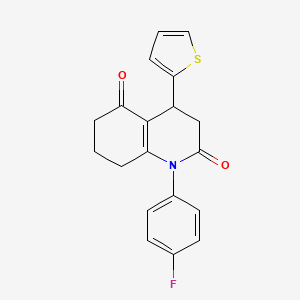
![Diethyl 2,6-diamino-4-bromo-8-chlorofuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11506161.png)
